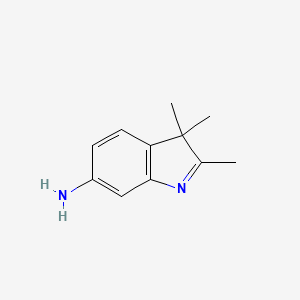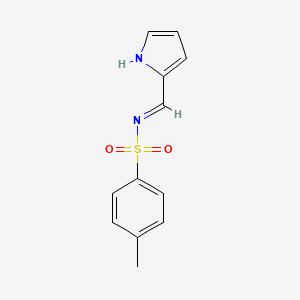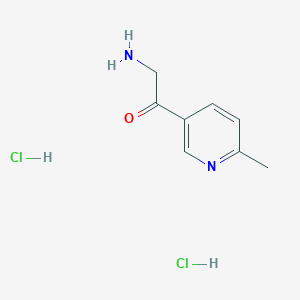
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of the hydroxyl group on the piperidine ring with a tert-butyldimethylsilyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity. The tert-butyldimethylsilyl group provides excellent protection for hydroxyl groups, making it a valuable tool in organic synthesis. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it versatile for use in different research and industrial applications .
Properties
Molecular Formula |
C13H25NO4Si |
|---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
methyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-11(15)14(9-10)12(16)17-4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
XMDUPNQNYAHSLO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=O)N(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=O)N(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

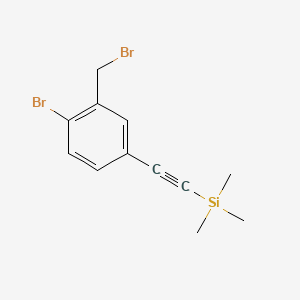
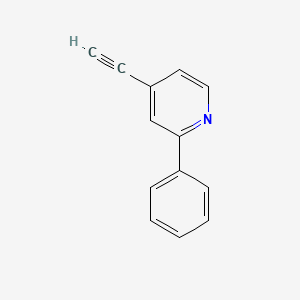
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
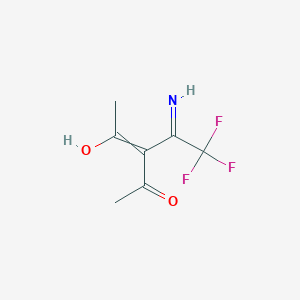
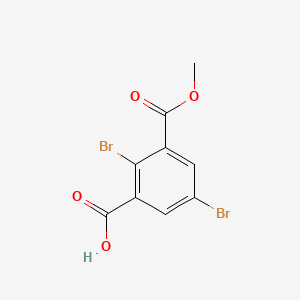
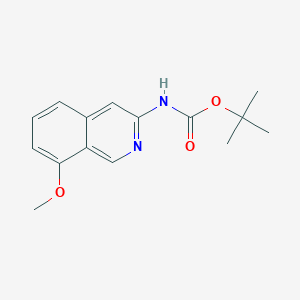
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
